N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is a complex organic compound with potential pharmaceutical applications. This compound features a unique structure that integrates a pyrrolo[2,3-c]pyridine core, which is known for its biological activity. The presence of halogenated phenyl groups suggests possible interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
This compound falls under the category of acetamides and is classified as a pyrrolopyridine derivative. Its molecular formula is with a molecular weight of approximately 353.81 g/mol. The presence of chlorine and fluorine atoms indicates potential for enhanced pharmacological properties, such as increased lipophilicity and bioactivity.
The synthesis of N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide typically involves multi-step synthetic routes. Key steps may include:
Specific synthetic pathways may vary depending on the starting materials and desired purity levels. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to purify the final product.
The molecular structure of N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide can be represented using various notations:
CC(=O)N(c1ccc(Cl)cc1)C(=O)c2c[nH]c3c2cccc3C(=O)C(Cc4cc(F)ccc4)N(C)C
InChI=1S/C19H17ClF3N3O/c1-13(22)21-19(24)16-8-5-14(20)6-9-16/h5-9,13H,10-12H2,1-4H3,(H,21,24)
The compound's structural features include:
N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide may participate in various chemical reactions:
Reactions are typically conducted in controlled environments using solvents that ensure high yields and purity. Analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to monitor reaction progress and product formation.
The mechanism of action for N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide involves its interaction with specific biological targets:
Research into its mechanism is ongoing, with studies focusing on its effects on cell signaling pathways and potential therapeutic applications.
Key physical properties include:
Chemical properties encompass:
Relevant data from studies indicate favorable conditions for storage and handling to maintain compound integrity.
N-(4-chlorophenyl)-2-{1-[(2-fluorophenyl)methyl]-7-oxo-1H,6H,7H-pyrrolo[2,3-c]pyridin-6-yl}acetamide is being investigated for various applications:
Research continues to elucidate its full range of applications in medicinal chemistry and pharmacology.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1